Fluorine Content – Intermediate Hydrophobicity Balance vs. Symmetric Analogs
The target compound contains 11 fluorine atoms, corresponding to 48.8 wt% fluorine, compared with 62.4 wt% for the fully fluorinated Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate and 31.9 wt% for the di‑brominated Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate [1]. This intermediate fluorine loading avoids the excessive hydrophobicity that can hinder lithium‑salt dissociation in electrolytes while still providing sufficient fluorination for oxidative stability [1].
| Evidence Dimension | Fluorine content (wt%) |
|---|---|
| Target Compound Data | 48.8 wt% (11 F atoms; MW ≈ 428 g mol⁻¹) |
| Comparator Or Baseline | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate: 62.4 wt% (14 F; MW ≈ 426 g mol⁻¹) [1]; Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate: 31.9 wt% (8 F; MW ≈ 476 g mol⁻¹) |
| Quantified Difference | 13.6 percentage points lower than the fully fluorinated analog; 16.9 percentage points higher than the di‑brominated analog |
| Conditions | Calculated from molecular formulas; no experimental solvent/electrolyte data available |
Why This Matters
The fluorine content directly influences electrolyte viscosity, lithium‑ion transference number, and oxidative stability, making the target compound a candidate for systems that require a compromise between high fluorination and practical ion mobility.
- [1] Molaid. Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate – Property Data. CAS 1026739-75-2. https://www.molaid.com/MS_708422 (accessed 2026‑05‑10). View Source
